3,3,5-Trimethylcyclohexyl methacrylate physical properties
3,3,5-Trimethylcyclohexyl methacrylate physical properties
An In-depth Technical Guide to 3,3,5-Trimethylcyclohexyl Methacrylate: Properties, Synthesis, and Applications
Introduction
3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) is a cycloaliphatic methacrylate monomer distinguished by its bulky, sterically hindered cyclic structure. This molecular architecture imparts a unique combination of properties to the monomer and its subsequent polymers, including exceptional durability, high chemical and water resistance, excellent weatherability, and low shrinkage upon polymerization.[1] These characteristics make TMCHMA a valuable component in the formulation of high-performance polymers tailored for demanding environments.
For researchers and professionals in materials science and drug development, TMCHMA offers significant potential. Its robust and hydrophobic nature makes it an ideal candidate for creating durable coatings for medical devices, stable matrices for the controlled release of therapeutic agents, and high-resolution resins for 3D-printed biomedical apparatus. This guide provides a comprehensive overview of its core physical properties, synthesis methodologies, polymerization kinetics, and critical applications, offering a scientific foundation for its use in advanced research and development.
Chemical Identity and Molecular Structure
TMCHMA is formally known by its IUPAC name, (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate.[2] It is an ester of methacrylic acid and 3,3,5-trimethylcyclohexanol.[3] The presence of the methacrylate group allows it to readily undergo polymerization, while the trimethylcyclohexyl group provides the characteristic hydrophobicity and steric bulk.
Caption: 2D structure of 3,3,5-Trimethylcyclohexyl Methacrylate.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 7779-31-9 | [2][4] |
| EC Number | 231-927-0 | [4] |
| Molecular Formula | C₁₃H₂₂O₂ | [2] |
| Molecular Weight | 210.31 g/mol | [2][4] |
| IUPAC Name | (3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate | [2] |
| Synonyms | Isophoryl methacrylate, TMCHMA | [4] |
| SMILES | CC1CC(CC(C)(C)C1)OC(=O)C(C)=C | [4] |
| InChI Key | DABQKEQFLJIRHU-UHFFFAOYSA-N |[4] |
Core Physical and Chemical Properties
The physical properties of TMCHMA are fundamental to its utility in various applications. It exists as a clear, colorless liquid with a low odor, which is advantageous for workplace safety and end-product quality.[1][5] Its low viscosity and excellent solvency are particularly beneficial in coatings and resin formulations.[1]
Table 2: Physical Properties of 3,3,5-Trimethylcyclohexyl Methacrylate
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Physical Form | Liquid | Ambient | [2] |
| Melting Point | -15 °C | [6][7] | |
| Boiling Point | 79 °C | at 1 mmHg | [6][7] |
| Density | 0.93 g/mL | at 25 °C | [6][7] |
| Refractive Index | 1.456 | n20/D | [6][7] |
| Flash Point | 98 °C (208.4 °F) | Closed cup | [8] |
| Inhibitor | ~200 ppm MEHQ | As supplied |[4] |
Synthesis and Methodological Considerations
The primary industrial route for producing TMCHMA is the direct esterification of 3,3,5-trimethylcyclohexanol with methacrylic acid.[3] This is an equilibrium-controlled reaction where the removal of the water by-product is critical to drive the process toward high yields of the desired ester.[3]
Caption: Conceptual workflow for the synthesis of TMCHMA via esterification.
Protocol: Laboratory-Scale Esterification of TMCHMA
This protocol describes a conceptual method for synthesizing TMCHMA.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus fitted with a condenser.
-
Charging Reactants: Charge the flask with equimolar amounts of 3,3,5-trimethylcyclohexanol and methacrylic acid. Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. The reaction progress can be monitored by measuring the amount of water collected.
-
Neutralization and Washing: After the theoretical amount of water has been collected, cool the reaction mixture. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and wash the organic layer sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and add a polymerization inhibitor (like MEHQ). Purify the crude TMCHMA by vacuum distillation to obtain the final product.
Polymerization Behavior and Field Insights
TMCHMA is readily polymerized via free-radical mechanisms. The process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through redox systems for ambient temperature curing.[3]
A key feature influencing its polymerization is the steric hindrance from the bulky 3,3,5-trimethylcyclohexyl group.[3] This large substituent physically shields the active radical on the growing polymer chain, which can decrease the chain propagation rate constant (k_p) compared to less hindered methacrylates like methyl methacrylate.[3] This effect leads to polymers with distinct properties, including increased rigidity and thermal stability.
Caption: Key stages of free-radical polymerization of TMCHMA.
Protocol: Free-Radical Polymerization of TMCHMA
This protocol provides a general procedure for the bulk polymerization of TMCHMA.
-
Monomer Preparation: Place a measured amount of TMCHMA (containing an inhibitor) into a reaction vessel.
-
Initiator Addition: Add a calculated amount of a thermal initiator (e.g., 0.1-1.0 mol% of AIBN or BPO) to the monomer.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Immerse the sealed vessel in a preheated oil bath set to a temperature appropriate for the chosen initiator (e.g., ~70 °C for AIBN).[3]
-
Monitoring: Monitor the reaction by observing the increase in viscosity of the solution. The reaction time will depend on the initiator concentration and temperature.
-
Termination and Isolation: Once the desired conversion is reached, terminate the reaction by rapidly cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol) to isolate the purified polymer.
-
Drying: Filter the precipitated polymer and dry it under vacuum to remove residual solvent and unreacted monomer.
Applications in Research and Drug Development
The unique properties of TMCHMA make it a versatile monomer for various high-performance applications.
-
UV-Resistant Coatings and Adhesives: Its cycloaliphatic structure provides excellent resistance to UV degradation and weathering, making it ideal for durable outdoor coatings, sealants, and adhesives.[1][9]
-
Optical and Display Materials: Polymers derived from TMCHMA exhibit high optical clarity and impact resistance, suiting them for use in optical lenses and protective coatings for displays.[9]
-
3D Printing Resins: In stereolithography (SLA) and other photopolymer-based 3D printing technologies, TMCHMA contributes to the mechanical strength, resolution, and durability of the printed objects.[9]
-
Potential in Drug Development: For drug development professionals, poly(TMCHMA) offers a platform for creating hydrophobic, hydrolytically stable polymer matrices. These can be explored for formulating long-acting drug delivery systems, where slow degradation and consistent release are required. Its use in robust, biocompatible coatings for implantable devices or surgical tools also represents a promising area of research.
Safety, Handling, and Storage
TMCHMA is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11] It may also cause an allergic skin reaction.[11]
-
Handling: Work should be conducted in a well-ventilated area or under a fume hood.[10][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, is mandatory. Avoid breathing vapors or mist.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and direct sunlight.[10] Keep containers tightly closed.[10][13] TMCHMA is typically supplied with an inhibitor to prevent spontaneous polymerization during storage.
Table 3: GHS Hazard Information
| Code | Hazard Statement | Source(s) |
|---|---|---|
| H315 | Causes skin irritation | [10][11] |
| H317 | May cause an allergic skin reaction | [11] |
| H319 | Causes serious eye irritation | [10][11] |
| H335 | May cause respiratory irritation | [10][11] |
| H411/H412 | Toxic/Harmful to aquatic life with long lasting effects |[11] |
References
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Mol-Instincts. (n.d.). 3,3,5-TRIMETHYLCYCLOHEXYL METHACRYLATE (cas 7779-31-9) SDS/MSDS download. Retrieved from [Link]
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PubChem. (n.d.). 3,3,5-Trimethylcyclohexyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Farnell. (n.d.). Safety Data Sheet according to (EC) No 1907/2006 as amended. Retrieved from [Link]
-
PINPOOLS. (n.d.). 3,3,5-trimethylcyclohexyl methacrylate. Retrieved from [Link]
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SATOMER. (2025). High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA). Retrieved from [Link]
-
Guangdong Lencolo New Material Co., LTD. (n.d.). L-61055 (TMCHA) 3,3,5-trimethylcyclohexyl acrylate uv monomer. Retrieved from [Link]
-
UL Prospector. (n.d.). 3,3,5-Trimethylcyclohexyl methacrylate (TMCHMA) by Kowa American Corporation. Retrieved from [Link]
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